Biochemical Potency: Wild-Type EZH2 vs Comparators
EZH2-IN-15 demonstrates sub-nanomolar inhibitory potency against wild-type EZH2 methyltransferase activity with an IC50 of 0.87 nM measured by CTG assay [1]. This represents a potency advantage relative to clinically established EZH2 inhibitors: Tazemetostat (EPZ-6438) exhibits an IC50 of 11 nM in peptide assay and 16 nM in nucleosome assay [2], while GSK126 shows an IC50 of 9.9 nM against EZH2 methyltransferase [3]. The approximately 12.6-fold lower IC50 of EZH2-IN-15 compared to Tazemetostat (0.87 nM vs. 11 nM) translates to reduced compound consumption and lower required working concentrations in biochemical and cellular assays [1].
| Evidence Dimension | Wild-type EZH2 biochemical inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.87 nM |
| Comparator Or Baseline | Tazemetostat: IC50 = 11 nM (peptide assay); GSK126: IC50 = 9.9 nM |
| Quantified Difference | Approximately 12.6-fold more potent than Tazemetostat; approximately 11.4-fold more potent than GSK126 |
| Conditions | CTG assay for EZH2-IN-15; peptide and nucleosome assays for Tazemetostat; EZH2 methyltransferase assay for GSK126 |
Why This Matters
Sub-nanomolar potency enables lower compound usage per experiment, reducing procurement costs and minimizing solvent (DMSO) exposure in sensitive cellular assays.
- [1] TargetMol. EZH2-IN-15 (SHR2554) Product Information. IC50 = 0.87 nM for EZH2 wild type by CTG method. View Source
- [2] MedChemExpress. Tazemetostat (EPZ-6438) Product Information. IC50 = 11 nM (peptide assay) and 16 nM (nucleosome assay). View Source
- [3] Sigma-Aldrich. GSK126 (Ezh2 Inhibitor III) Product Information. IC50 = 9.9 nM. View Source
